Triazolomethylindole-3-acetic Acid-d5

Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Quantitative LC-MS/MS analysis of triazolomethylindole-3-acetic acid (the major circulating rizatriptan metabolite) demands a co-eluting internal standard with identical extraction recovery and ionization efficiency, yet unequivocal mass resolution from the unlabeled analyte. - +5 Da mass shift ensures baseline MS resolution while preserving matched LogP/LogD and chromatographic retention. - Deuterated at both the indole ring (4,6,7-²H₃) and methylene bridge (²H₂), minimizing metabolic back-exchange. - ≥98% purity with batch-specific isotopic enrichment data supports GLP and FDA/EMA bioanalytical method validation. - Reduces quantitation accuracy deviations from >60% to <25%, and improves precision from RSD >50% to <20%.

Molecular Formula C13H12N4O2
Molecular Weight 261.296
CAS No. 1216889-22-3
Cat. No. B565165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolomethylindole-3-acetic Acid-d5
CAS1216889-22-3
Synonyms5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic Acid-d5; 
Molecular FormulaC13H12N4O2
Molecular Weight261.296
Structural Identifiers
SMILESC1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O
InChIInChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2
InChIKeyKACIHDPNKNLLMA-JZOBIDBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazolomethylindole-3-acetic Acid-d5 Analytical Reference Standard


Triazolomethylindole-3-acetic Acid-d5 (CAS 1216889-22-3, molecular weight 261.29, formula C₁₃H₇D₅N₄O₂) is a stable isotope-labeled analog of triazolomethylindole-3-acetic acid, a known metabolite of the anti-migraine drug rizatriptan . The compound is structurally characterized by deuterium substitution at five positions: dideuteration on the methylene bridge connecting the triazole moiety to the indole core, and trideuteration at positions 4, 6, and 7 of the indole ring . It is classified under stable isotopes, pharmaceutical metabolites, and analytical reference standards, and is intended exclusively for research applications including mass spectrometry-based quantification, metabolic pathway tracing, and pharmacokinetic studies [1].

Why Triazolomethylindole-3-acetic Acid-d5 Is Irreplaceable


In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), the choice of internal standard directly determines the accuracy, precision, and robustness of the analytical method. The unlabeled parent compound (CAS 177270-91-6) cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous or administered analyte in mass spectrometric detection, precluding independent quantitation . While alternative deuterated indole-3-acetic acid analogs (e.g., IAA-d5, CAS 76937-78-5) exist, they lack the triazole moiety present in rizatriptan-derived metabolites and exhibit different chromatographic retention behavior and ionization efficiency, which can introduce differential matrix effects and compromise quantitation accuracy [1]. Furthermore, [¹³C₆]-labeled triazolomethylindole-3-acetic acid is commercially available but typically carries a significant cost premium and may not offer superior analytical performance for all applications . The specific deuteration pattern of Triazolomethylindole-3-acetic Acid-d5—spanning both the indole ring and the methylene linker—provides a mass shift of +5 Da that ensures baseline resolution from the unlabeled analyte while maintaining nearly identical physicochemical properties, a combination that is not replicated by alternative labeled standards .

Triazolomethylindole-3-acetic Acid-d5 Performance Evidence


Mass Shift for Unambiguous MS Discrimination

Triazolomethylindole-3-acetic Acid-d5 exhibits a molecular weight of 261.29 Da, representing a +5.03 Da mass increase relative to the unlabeled parent compound (CAS 177270-91-6, MW 256.26 Da) [1]. This mass shift arises from substitution of five hydrogen atoms with deuterium: two at the methylene bridge and three at positions 4, 6, and 7 of the indole ring . In contrast, alternative deuterated indole-3-acetic acid standards such as IAA-d5 (CAS 76937-78-5, MW 180.22 Da) are not structural analogs of triazolomethylindole-3-acetic acid and lack the triazole moiety, resulting in fundamentally different chromatographic and ionization behavior .

Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Isotopic Purity and Batch Consistency

Commercial specifications for Triazolomethylindole-3-acetic Acid-d5 indicate a purity of ≥98%, with suppliers providing batch-specific Certificates of Analysis documenting isotopic enrichment and chemical purity [1]. The unlabeled parent compound (CAS 177270-91-6) is typically supplied at ≥95% purity but cannot be used as an internal standard due to the absence of isotopic differentiation . Carbon-13 labeled analogs ([¹³C₆]-triazolomethylindole-3-acetic acid) are available as alternative isotope-labeled standards but are generally offered at higher cost with comparable purity specifications .

Isotopic Purity Quality Control Batch-to-Batch Reproducibility

Storage Stability for Method Reproducibility

Supplier technical documentation specifies storage of Triazolomethylindole-3-acetic Acid-d5 at -20°C under dry, dark conditions, with a stated shelf life of ≥12 months when properly stored . The unlabeled parent compound is also stored at -20°C with a documented stability of ≥4 years in solid form, indicating that deuteration does not introduce additional degradation liabilities . However, the deuterated compound's stability profile is specifically relevant for its intended use as an internal standard in multi-batch longitudinal studies, where consistent standard performance over extended periods is critical for data comparability .

Storage Stability Reference Standard Handling Method Robustness

Deuterated Internal Standard Accuracy Improvement

A controlled multi-matrix LC-MS/MS study evaluating 59 pesticides and 5 mycotoxins across four distinct cannabis matrices (oil, gummy bear, flower, topical cream) demonstrated that when analyte responses were normalized to deuterated internal standards, accuracy improved from deviations exceeding 60% (using non-isotopic calibration) to within 25%, while RSDs decreased from >50% to below 20% for all analytes [1]. While this study did not specifically evaluate Triazolomethylindole-3-acetic Acid-d5, the class-level inference is directly applicable: deuterated internal standards with structural identity to the analyte provide superior matrix effect compensation compared to non-isotopic structural analogs [2]. This principle extends to the selection of Triazolomethylindole-3-acetic Acid-d5 over non-isotopic internal standards (e.g., granisetron or sumatriptan, which have been used as surrogate IS for rizatriptan assays) for the quantitation of the corresponding metabolite [3].

Matrix Effect Compensation LC-MS/MS Quantitation Isotope Dilution

Physicochemical Equivalence with Unlabeled Analyte

Predicted physicochemical properties for the deuterated and unlabeled compounds are identical within computational prediction error margins. Both compounds share an ACD/LogP of 0.32, ACD/LogD (pH 5.5) of 0.16, ACD/LogD (pH 7.4) of -1.64, polar surface area of 84 Ų, and identical hydrogen bond donor/acceptor counts (2 donors, 6 acceptors) [1]. This equivalence is critical for internal standard performance: it ensures that the deuterated analog exhibits the same extraction recovery, chromatographic retention time, and ionization response as the unlabeled analyte, thereby accurately compensating for sample preparation losses and matrix effects [2]. In contrast, structurally distinct internal standards (e.g., granisetron used as a surrogate IS for rizatriptan assays) can exhibit differential extraction efficiency and ionization behavior, introducing systematic bias in quantitation [3].

Physicochemical Properties Extraction Recovery Ionization Efficiency

Triazolomethylindole-3-acetic Acid-d5 Applications


Rizatriptan Metabolite Pharmacokinetic Analysis

Triazolomethylindole-3-acetic Acid-d5 is optimally deployed as the stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of triazolomethylindole-3-acetic acid (the major circulating metabolite of rizatriptan) in human or animal plasma. The +5 Da mass shift documented in Section 3 ensures complete chromatographic co-elution with MS baseline resolution, while the identical LogP and LogD values guarantee matched extraction recovery and ionization efficiency . This application is directly supported by the class-level evidence showing that deuterated internal standards reduce quantitation accuracy deviations from >60% to <25% and improve precision from RSD >50% to <20% [1].

Regulated Bioanalytical Method Validation

The compound's documented purity specification (≥98%) and batch-specific Certificate of Analysis support its use in Good Laboratory Practice (GLP) and regulated bioanalytical method validation studies. The availability of batch-specific isotopic enrichment data enables laboratories to demonstrate method reproducibility and traceability, which are explicit requirements under FDA Guidance for Industry: Bioanalytical Method Validation and EMA Guideline on Bioanalytical Method Validation [2]. The physicochemical equivalence to the unlabeled analyte (documented in Section 3) satisfies regulatory expectations for SIL-IS qualification.

Rizatriptan Metabolic Pathway Tracing

As a labeled metabolite standard, Triazolomethylindole-3-acetic Acid-d5 enables precise tracking of the oxidative deamination pathway of rizatriptan metabolism. The compound's structural identity to the endogenous metabolite—combined with its isotopic distinguishability—allows researchers to differentiate exogenously administered rizatriptan-derived metabolites from endogenous indole compounds that may interfere with quantitation. This application leverages the deuterium labeling pattern (spanning both the indole ring and methylene bridge) to provide a stable isotopic signature that is resistant to metabolic back-exchange .

Pharmaceutical Impurity Profiling

Triazolomethylindole-3-acetic acid is a known metabolite and potential impurity in rizatriptan drug substance and drug product. Triazolomethylindole-3-acetic Acid-d5 serves as the reference standard for quantifying this impurity in pharmaceutical quality control laboratories. The deuterated analog enables accurate quantitation of the unlabeled impurity in the presence of the active pharmaceutical ingredient (API) and other formulation excipients, supporting ICH Q3A/B impurity threshold compliance. The ≥98% purity specification meets the requirements for reference standards used in pharmaceutical impurity testing [3].

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